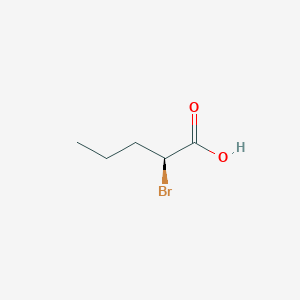

S-2--Bromovaleric acid

Description

Historical Context of Research on Bromovaleric Acids

Research involving bromovaleric acids has a history rooted in their utility as versatile chemical intermediates. Valeric acid and its derivatives are naturally occurring and have been investigated for a wide spectrum of biological activities. nih.govresearchgate.net The introduction of a bromine atom to the valeric acid structure enhances its reactivity, making it a useful substrate for various chemical transformations.

Historically, different isomers of bromovaleric acid have been employed in research. For instance, 2-bromovaleric acid has been used in the solid-phase synthesis of trisubstituted thiomorpholine-3-ones. chemicalbook.comlookchem.comsigmaaldrich.com The related compound, 5-bromovaleric acid, has served as a key starting material in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of base pair mimics that act as topoisomerase IB inhibitors. lookchem.com Furthermore, it has been used in the diastereodivergent total synthesis of the mosquito oviposition pheromone, highlighting its utility in creating complex natural products. rsc.orgresearchgate.net Research has also explored the synthesis of peptide derivatives of 5-bromovaleric acid to investigate their potential antimicrobial properties. nih.govresearchgate.net

The application of these compounds extends to material science, where 5-bromovaleric acid has been used to create water-soluble nanoplatelets of potassium graphite (B72142) and to functionalize nanodiamonds. lookchem.com These varied applications across different fields underscore the long-standing interest in bromovaleric acids as adaptable building blocks in chemical synthesis.

Stereochemical Significance and Chirality in Scientific Inquiry

The scientific importance of S-2-Bromovaleric acid is intrinsically linked to its stereochemistry. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: the (S) and (R) forms. The spatial arrangement of the bromine atom, the carboxyl group, the propyl chain, and the hydrogen atom around the chiral center at the second carbon is critical.

In many biological systems, molecular interactions are highly stereospecific. Consequently, the biological activity of a chiral molecule is often dependent on its specific enantiomeric form. This principle is a cornerstone of modern pharmacology, where the desired therapeutic effect may be associated with one enantiomer, while the other may be inactive or produce different effects.

The (S)-configuration of 2-Bromovaleric acid makes it a crucial intermediate in asymmetric synthesis, a field of chemistry focused on producing enantiomerically pure compounds. The bromine atom at the C2 position is susceptible to nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. This type of reaction results in an inversion of the stereochemical configuration at the chiral center. By starting with the pure (S)-enantiomer, chemists can control the stereochemistry of the final product, which is essential for creating molecules with specific biological functions. The chirality of S-2-Bromovaleric acid is therefore exploited to synthesize complex, enantiomerically pure compounds that are vital for research in medicinal chemistry and other life sciences.

Physicochemical Properties of S-2-Bromovaleric Acid

| Property | Value |

| IUPAC Name | (2S)-2-bromopentanoic acid |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Boiling Point | 132-136 °C sigmaaldrich.com |

| Density | ~1.475 g/cm³ at 20 °C |

| Appearance | Light yellow liquid |

| LogP (Lipophilicity) | 1.92 |

Comparison of Related Chiral Bromo Acids

| Feature | S-2-Bromovaleric Acid | (S)-2-Bromobutanoic Acid |

| Molecular Formula | C₅H₉BrO₂ | C₄H₇BrO₂ |

| Carbon Chain Length | C5 | C4 |

| Lipophilicity (LogP) | ~1.8 | ~1.39 |

| Significance of Chain Length | The longer carbon chain increases lipophilicity, which can affect solubility and permeability across biological membranes. | The shorter carbon chain results in lower lipophilicity compared to its C5 analog. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFATTFQNRPXBQ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Bromovaleric Acid

Enantioselective and Asymmetric Synthesis Approaches

Achieving the specific S-configuration of 2-bromovaleric acid requires methods that can control the stereochemistry of the molecule. This can be done either by directing the bromination reaction to favor the formation of one enantiomer (asymmetric synthesis) or by separating a racemic mixture into its constituent enantiomers (resolution).

Directly producing enantioenriched S-2-Bromovaleric acid necessitates an asymmetric synthesis strategy. One effective approach involves starting with an enantiomerically pure precursor. A documented strategy for synthesizing various enantioenriched α-bromo acids utilizes protected α-amino acids as the starting material. organic-chemistry.org By starting with a readily available, enantiopure amino acid (e.g., (S)-norvaline, which has the same carbon skeleton as valeric acid), the inherent chirality can be transferred to the final product. This type of transformation allows for the synthesis of the α-bromo acid with high enantiopurity. organic-chemistry.org

Catalytic asymmetric synthesis represents a more advanced approach, where a small amount of a chiral catalyst directs the reaction to produce a large amount of an enantiomerically enriched product. rsc.org While specific catalysts for the direct asymmetric bromination of valeric acid are not commonly cited, the field of asymmetric catalysis offers powerful tools, such as chiral iron(II) complexes, for the enantioselective functionalization of related unsaturated compounds. organic-chemistry.org The development of such methods is a key area of research for producing chiral building blocks like S-2-Bromovaleric acid efficiently. rsc.org

When a synthetic route produces a racemic mixture, a resolution process can be employed to separate the enantiomers. libretexts.org This is a common and practical approach for obtaining enantiomerically pure S-2-Bromovaleric acid from the racemic product of the Hell-Volhard-Zelinskii reaction.

The principle of resolution relies on the conversion of the enantiomeric pair into a mixture of diastereomers. libretexts.org Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation. libretexts.org The process for resolving racemic 2-bromovaleric acid typically involves these steps:

Diastereomer Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (a resolving agent). Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) or quinine. libretexts.org This acid-base reaction forms a pair of diastereomeric salts (e.g., (S)-acid-(R)-base and (R)-acid-(R)-base).

Separation: The mixture of diastereomeric salts is separated, most commonly by fractional crystallization. Due to their different solubilities, one diastereomer will crystallize out of the solution before the other.

Regeneration: After separation, a strong acid is added to each separated diastereomeric salt to protonate the carboxylate and regenerate the carboxylic acid. This step liberates the enantiomerically pure acid ((S)-2-bromovaleric acid and (R)-2-bromovaleric acid) from the chiral base. libretexts.org

Table 2: General Process for Racemic Resolution of 2-Bromovaleric Acid

| Step | Procedure | Rationale | Outcome |

|---|---|---|---|

| 1 | React racemic 2-bromovaleric acid with a single enantiomer of a chiral base (e.g., (R)-amine). | Converts the pair of enantiomers into a pair of diastereomeric salts. | Mixture of (S,R) and (R,R) diastereomeric salts. |

| 2 | Use fractional crystallization to separate the salts. | Diastereomers have different physical properties, including solubility. | Isolated (S,R) salt and isolated (R,R) salt. |

| 3 | Treat each separated salt with a strong acid. | Regenerates the original carboxylic acid and the chiral base. | Pure (S)-2-Bromovaleric acid and pure (R)-2-Bromovaleric acid. |

Industrial-Scale Synthesis Considerations for Brominated Carboxylic Acids

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and waste management. For brominated carboxylic acids, several factors are critical.

A primary concern is the handling of reagents like elemental bromine. google.com Liquid bromine is highly corrosive and hazardous, making its storage and use on a large scale complex and costly. google.com Industrial processes often seek alternatives, such as using hydrogen bromide (HBr) or generating brominating agents in situ to improve safety. google.com

Furthermore, reaction selectivity is paramount in industrial settings. google.com The formation of byproducts, such as poly-brominated compounds, reduces the yield of the desired product and complicates the purification process. google.com This "over-bromination" leads to wasted reactants and adds significant cost to the final product. Therefore, industrial methods must be highly optimized to ensure the selective formation of the mono-brominated product. The difficulty in separating the desired mono-bromo acid from these impurities is a significant barrier to cost-effective production. google.com

Table 3: Comparison of Laboratory vs. Industrial Synthesis of Brominated Acids

| Consideration | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagent Handling | Small quantities of hazardous materials (e.g., liquid Br₂) are manageable with standard safety equipment. | Large volumes of hazardous materials require specialized infrastructure, increasing costs and safety risks. google.com |

| Selectivity | Lower selectivity can be tolerated; purification via chromatography is feasible. | High selectivity is crucial to maximize yield and minimize waste. Over-bromination is a major cost factor. google.com |

| Purification | Methods like column chromatography are common but not scalable. | Requires scalable, cost-effective methods like crystallization or distillation. Purity is critical for commercial value. google.com |

| Cost | Reagent cost is a factor, but efficiency and throughput are less critical. | Minimizing cost of raw materials, energy, and waste disposal is a primary driver. |

| Stereocontrol | Asymmetric synthesis or resolution can be performed, though often complex. | Enantioselective catalytic processes are highly desirable for efficiency, but resolution may be more practical if a robust crystallization method exists. |

Process Optimization and Efficiency in Production

The traditional synthesis of α-bromo carboxylic acids often involves the Hell-Volhard-Zelinsky (HVZ) reaction, where a carboxylic acid is treated with bromine and a phosphorus trihalide catalyst. nrochemistry.commasterorganicchemistry.comfiveable.mealfa-chemistry.comuomustansiriyah.edu.iqorganic-chemistry.orgbyjus.comlibretexts.orglibretexts.orgfiveable.me However, achieving high enantioselectivity for a specific stereoisomer like S-2-Bromovaleric acid requires significant process optimization. Key parameters that are typically optimized include reaction temperature, reaction time, catalyst loading, and the nature of the brominating agent.

Process analytical technology (PAT) plays a crucial role in modern process optimization. dntb.gov.ua By utilizing in-line analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, real-time monitoring of the reaction progress is possible. This allows for precise control over reaction endpoints, minimizing the formation of impurities and byproducts.

Illustrative Data for Process Optimization:

Below is a hypothetical data table illustrating the optimization of a key reaction step in the synthesis of an S-chiral α-bromo acid, based on general principles of asymmetric synthesis.

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Catalyst | Chiral Catalyst X (1 mol%) | Chiral Catalyst X (2 mol%) | Chiral Catalyst Y (1 mol%) |

| Temperature (°C) | 25 | 0 | 25 |

| Reaction Time (h) | 24 | 48 | 24 |

| Yield (%) | 85 | 92 | 88 |

| Enantiomeric Excess (ee %) | 95 | 99 | 97 |

Note: This data is illustrative and represents typical optimization trends for asymmetric synthesis.

Scalable Technologies (e.g., Continuous Flow Chemistry)

For the large-scale production of S-2-Bromovaleric acid, scalable technologies like continuous flow chemistry offer significant advantages over traditional batch processing. nih.gov Continuous flow reactors provide enhanced heat and mass transfer, improved safety for handling hazardous reagents like bromine, and greater consistency in product quality. nih.gov

In a continuous flow setup, reagents are continuously pumped through a reactor where the reaction occurs. The precise control over residence time, temperature, and stoichiometry allows for fine-tuning of the reaction to maximize yield and selectivity. For the synthesis of chiral compounds, immobilized catalysts or enzymes can be incorporated into the flow reactor, facilitating catalyst recycling and reducing downstream purification efforts. The in-situ generation of hazardous reagents, such as bromine from less hazardous precursors, can be safely integrated into a continuous flow process, minimizing risks associated with storage and handling. nih.gov

A techno-economic analysis of batch versus continuous processes for pharmaceutical manufacturing often reveals that continuous flow can lead to lower capital and operating expenditures, particularly for large-scale production. researchgate.net

Green Chemistry Principles in S-2-Bromovaleric Acid Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic routes to S-2-Bromovaleric acid.

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents significantly impacts the environmental footprint of a synthesis. Traditional bromination methods often use hazardous reagents like elemental bromine and chlorinated solvents. Green chemistry encourages the use of safer alternatives.

For bromination, alternatives to molecular bromine include N-bromosuccinimide (NBS) and in-situ generation of bromine from bromide salts using a safe oxidant. cambridgescholars.comresearchgate.net Biocatalytic approaches using halogenase enzymes present a highly selective and environmentally friendly method for halogenation, operating under mild aqueous conditions. st-andrews.ac.uknih.govnih.govst-andrews.ac.ukchemrxiv.org

Regarding solvents, there is a move away from volatile organic compounds (VOCs) towards greener alternatives. Water, ionic liquids, and bio-based solvents are being explored for various organic transformations. For the synthesis of S-2-Bromovaleric acid, the selection of a solvent would depend on its compatibility with the chosen reagents and its ability to be recycled.

Illustrative Green Chemistry Metrics for Solvent Selection:

The following table provides a simplified comparison of solvents based on common green chemistry metrics.

| Solvent | Boiling Point (°C) | EHS Hazard Classification | Recyclability |

|---|---|---|---|

| Dichloromethane | 40 | Hazardous | Moderate |

| Toluene | 111 | Hazardous | High |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Recommended | High |

| Water | 100 | Benign | High |

Note: This data is for illustrative purposes to highlight the principles of green solvent selection.

Waste Minimization and Environmental Footprint Reduction

Waste minimization is a core principle of green chemistry. Strategies to reduce waste in the synthesis of S-2-Bromovaleric acid include improving atom economy, reducing the use of auxiliary substances, and implementing efficient purification techniques.

Metrics such as Process Mass Intensity (PMI) and E-Factor are used to quantify the amount of waste generated per kilogram of product. researchgate.net A lower PMI or E-Factor indicates a more sustainable process. The ideal PMI is 1, signifying that all the mass of the inputs is converted into the final product. researchgate.net

Advanced Chemical Reactivity and Mechanistic Investigations of S 2 Bromovaleric Acid

Intramolecular Cyclization Chemistry

The bifunctional nature of S-2-Bromovaleric acid, containing both a nucleophilic group (the carboxylate, upon deprotonation) and an electrophilic center (the carbon bearing the bromine), allows for intramolecular reactions.

Under basic conditions, the carboxylic acid proton can be removed to form a carboxylate anion. This anion can then act as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion in an intramolecular SN2 reaction. This process, known as lactonization, results in the formation of a cyclic ester, or lactone. wikipedia.org

For S-2-Bromovaleric acid, this intramolecular cyclization leads to the formation of a three-membered ring known as an α-lactone (α-propyl-α-propiolactone). While five- and six-membered lactones (γ- and δ-lactones, respectively) are thermodynamically stable and form readily from the corresponding hydroxy acids, three-membered α-lactones are highly strained and often unstable. wikipedia.orgpearson.com The term "valerolactone" typically refers to the more stable γ-valerolactone or δ-valerolactone, which are formed from 4-hydroxyvaleric acid and 5-hydroxyvaleric acid, respectively. wikipedia.orgmdpi.com

The mechanism for the formation of an α-lactone from S-2-Bromovaleric acid proceeds in two distinct steps:

Deprotonation: A base removes the acidic proton from the carboxylic acid group, generating a carboxylate anion. This step transforms the weakly nucleophilic carboxylic acid into a potent intramolecular nucleophile.

Intramolecular Nucleophilic Attack: The negatively charged oxygen of the carboxylate performs a backside attack on the adjacent carbon atom (the chiral center). This concerted step displaces the bromide ion and closes the ring. youtube.com

This intramolecular SN2 reaction also proceeds with an inversion of configuration at the chiral center. However, under certain conditions, such as with a weak external nucleophile, halo-acids can react via a "neighboring group participation" (NGP) mechanism. youtube.com In NGP, the carboxylate first forms the α-lactone intermediate with inversion. A subsequent attack by an external nucleophile on this strained lactone opens the ring, causing a second inversion. The net result of this double-inversion process is retention of the original stereochemistry. youtube.com

Derivatization Reactions for Functionalization and Transformation

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. researchgate.net S-2-Bromovaleric acid can be derivatized at either of its two reactive sites—the carboxylic acid or the carbon-bromine bond—to produce a wide array of functionalized molecules for further synthesis or analysis. libretexts.org

Common derivatization reactions of the carboxylic acid group include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. libretexts.org Alternatively, reaction of the carboxylate with an alkyl halide (like pentafluorobenzyl bromide) can form an ester via an SN2 reaction. researchgate.net

Amide Formation: Conversion to an amide is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. libretexts.org

The carbon-bromine bond can be functionalized via the nucleophilic substitution reactions described in section 3.1, introducing groups such as azides, nitriles, and thioethers. lumenlearning.com

| Reactive Site | Reagent(s) | Derivative Functional Group | Reaction Type |

|---|---|---|---|

| Carboxylic Acid | Methanol (B129727) (CH3OH), H+ | Methyl Ester | Fischer Esterification |

| Carboxylic Acid | 1. SOCl2 2. Ammonia (B1221849) (NH3) | Amide | Nucleophilic Acyl Substitution |

| Carboxylic Acid | LiAlH4, then H3O+ | Primary Alcohol | Reduction |

| C-Br Bond | Sodium Azide (NaN3) | Azide | SN2 Substitution |

| C-Br Bond | Sodium Cyanide (NaCN) | Nitrile | SN2 Substitution |

Esterification Reactions and Their Applications as Intermediates

S-2-Bromovaleric acid can be converted into its corresponding esters through several established methods, most notably Fischer esterification and via the Hell-Volhard-Zelinskii (HVZ) reaction. In Fischer esterification, the carboxylic acid is reacted with an alcohol under acidic conditions, typically using a catalyst like sulfuric acid or tosic acid. The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed.

Alternatively, α-bromo esters can be synthesized directly from the parent carboxylic acid in a process related to the Hell-Volhard-Zelinskii (HVZ) reaction. The HVZ reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to form an α-bromo acyl bromide. pressbooks.pub If this intermediate is quenched with an alcohol (e.g., methanol or ethanol) instead of water, it undergoes nucleophilic acyl substitution to yield the corresponding α-bromo ester directly. pressbooks.pub

These S-2-bromovalerate esters are highly valuable synthetic intermediates. fiveable.me The presence of the bromine atom at the alpha position enhances the reactivity of the ester, making it a versatile precursor for a variety of subsequent transformations. fiveable.me For example, they can be used in nucleophilic substitution reactions to introduce different functional groups or in condensation reactions like the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | S-2-Bromovalerate Ester (R-O-C(=O)CH(Br)C₃H₇) | Equilibrium-driven reaction; requires excess alcohol or water removal. |

| HVZ-mediated Esterification | 1. Br₂, PBr₃ 2. Alcohol (ROH) | S-2-Bromovalerate Ester (R-O-C(=O)CH(Br)C₃H₇) | Forms the ester directly from the carboxylic acid via an α-bromo acyl bromide intermediate. pressbooks.pub |

Synthesis of Amine and Thiol Derivatives via Substitution

The α-bromo group in S-2-bromovaleric acid is highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent substrate for the synthesis of various derivatives. libretexts.org The proximity of the electron-withdrawing carbonyl group stabilizes the transition state of the SN2 reaction, leading to significantly increased reaction rates compared to corresponding secondary alkyl bromides. libretexts.org

Amine Derivatives: One of the most important applications of this reactivity is the synthesis of α-amino acids. The direct amination of S-2-bromovaleric acid with an excess of ammonia results in the displacement of the bromide ion to form the corresponding α-amino acid, S-2-aminovaleric acid (S-norvaline). libretexts.orgpressbooks.publibretexts.orgnptel.ac.in While effective, this method can sometimes lead to over-alkylation. More sophisticated methods, such as the Gabriel synthesis which utilizes potassium phthalimide (B116566) as the nitrogen nucleophile, can provide better yields and avoid multiple substitutions. libretexts.org

Thiol Derivatives: Similarly, thiol derivatives can be prepared by reacting S-2-bromovaleric acid with a sulfur nucleophile. nih.gov The reaction with sodium hydrosulfide (B80085) (NaSH), for instance, can directly produce S-2-mercaptovaleric acid. nih.gov This reaction proceeds via an SN2 mechanism, which results in an inversion of the stereochemical configuration at the α-carbon. nih.gov Other sulfur nucleophiles, such as sodium trithiocarbonate, can also be employed to achieve this transformation, yielding the free thioacid after a workup procedure. nih.gov

| Derivative | Nucleophile/Reagents | Product | Reaction Pathway |

|---|---|---|---|

| Amine | Excess Ammonia (NH₃) | S-2-Aminovaleric acid | Direct SN2 amination. libretexts.orgpressbooks.pub |

| Amine | 1. Potassium Phthalimide 2. Hydrolysis | S-2-Aminovaleric acid | Gabriel synthesis to prevent over-alkylation. libretexts.org |

| Thiol | Sodium Hydrosulfide (NaSH) | S-2-Mercaptovaleric acid | SN2 substitution with a sulfur nucleophile. nih.gov |

| Thiol | Sodium Trithiocarbonate (Na₂CS₃) | S-2-Mercaptovaleric acid | Alternative sulfur nucleophile for SN2 displacement. nih.gov |

Decarboxylative Reaction Pathways Involving Brominated Carboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), does not typically occur upon simple heating of S-2-bromovaleric acid. However, specific reaction pathways, most notably radical-based methods, can facilitate this transformation.

A primary example of such a pathway is the Hunsdiecker reaction , a type of halodecarboxylation. libretexts.org In this reaction, the silver salt of the carboxylic acid (prepared by treating S-2-bromovaleric acid with silver oxide) is reacted with elemental bromine. This process generates an unstable acyl hypobromite (B1234621) intermediate. The weak oxygen-bromine bond in this intermediate undergoes homolytic cleavage upon heating or exposure to light, forming a carboxy radical. libretexts.org This radical is highly unstable and rapidly loses a molecule of CO₂, producing a secondary alkyl radical at the α-position. This alkyl radical then abstracts a bromine atom from another molecule of acyl hypobromite or bromine to yield the final gem-dibromoalkane product, 2,2-dibromobutane. libretexts.orgacs.org Because this reaction proceeds through a radical intermediate, if the starting acid is chiral, the process typically results in a racemic product. acs.org

Another advanced method involves reductive decarboxylation. For example, α-bromo N-hydroxyphthalimide (NHPI) esters, derived from α-bromo acids, can undergo a reductive and decarboxylative olefination reaction when treated with an aldehyde, providing a novel route to olefins. rsc.org

Oxidation and Reduction Chemistry of the α-Brominated Carboxylic Acid Moiety

The chemical reactivity of S-2-bromovaleric acid is also defined by its behavior under oxidative and reductive conditions. These transformations can target the carboxylic acid function, the carbon-bromine bond, or both.

Oxidation Chemistry: The carboxylic acid group is already in a high oxidation state. Therefore, further oxidation of the molecule typically involves cleavage of carbon-carbon bonds. The most significant oxidative pathway is oxidative decarboxylation , as seen in the Hunsdiecker reaction discussed previously. libretexts.org In this transformation, the carboxyl carbon is oxidized to CO₂, and the alpha-carbon is also oxidized through the formation of a new carbon-bromine bond. libretexts.org Studies on the oxidation of similar molecules, such as α-hydroxy acids, with bromine water have shown that the reaction mechanism is complex and pH-dependent, often involving the formation of hypobromite intermediates and proceeding via decarboxylation. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Reduction Chemistry: The α-brominated carboxylic acid moiety offers two primary sites for reduction: the carboxylic acid group and the carbon-bromine bond.

Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, converting S-2-bromovaleric acid into 2-bromo-1-pentanol. libretexts.orgchemguide.co.uk Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org It is important to note that LiAlH₄ may also reduce the carbon-bromine bond.

Reduction of the Carbon-Bromine Bond (Reductive Dehalogenation): The bromine atom can be selectively removed and replaced with a hydrogen atom. This can be achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.org This method is often chemoselective, allowing for the reduction of the C-Br bond while leaving the carboxylic acid group intact, thus yielding S-valeric acid. organic-chemistry.org

The choice of reducing agent and reaction conditions determines the final product, allowing for selective transformations of the S-2-bromovaleric acid molecule.

Applications of S 2 Bromovaleric Acid in Complex Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in pharmacology. wikipedia.org The biological activity of a chiral drug is often dependent on its specific enantiomeric form, with one enantiomer providing the desired therapeutic effect while the other may be inactive or cause different effects. S-2-Bromovaleric acid is a key component in a strategy known as chiral pool synthesis, where a readily available, enantiomerically pure natural product is used as a starting material for a new chiral compound. wikipedia.orgicjs.us

The primary reactive site for asymmetric transformations is the bromine atom at the C2 position. This site is susceptible to nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. A key feature of the SN2 reaction is the inversion of the stereochemical configuration at the chiral center. By starting with the pure (S)-enantiomer of 2-bromovaleric acid, chemists can predictably generate a product with an (R)-configuration at that center, thereby controlling the final stereochemistry of the target molecule.

The controlled stereochemistry offered by S-2-bromovaleric acid makes it an important intermediate in the enantioselective synthesis of molecules relevant to the pharmaceutical industry. guidechem.cominnospk.com The ability to introduce specific chirality is a foundational principle in drug design and development. Enantioselective synthesis ensures that the final pharmaceutical product is composed of the desired active enantiomer, which is critical for efficacy and function. wikipedia.org The use of chiral building blocks like S-2-bromovaleric acid is a direct and effective method to build stereochemical complexity into a target molecule. nih.gov By incorporating the valeric acid backbone with a defined stereocenter, synthetic chemists can construct complex molecular architectures with high precision.

S-2-Bromovaleric acid serves as a precursor for a variety of enantiomerically pure bioactive compounds, which are molecules that have a specific effect on living tissue. Its utility lies in its ability to introduce a five-carbon chain with a specific spatial arrangement. This structural feature can influence how the final compound interacts with biological targets, such as enzymes and receptors, which are themselves chiral. The synthesis of these compounds relies on the predictable reactivity of the bromo-substituted chiral center, allowing for the construction of complex natural products and other bioactive molecules with controlled stereochemistry. The development of enantiomerically pure compounds is a continuous area of research, with applications ranging from medicinal chemistry to materials science. mdpi.com

Table 1: Selected Properties of 2-Bromovaleric Acid Note: Data is for the racemic mixture unless otherwise specified.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H9BrO2 | guidechem.cominnospk.com |

| Molecular Weight | 181.03 g/mol | chemdad.comlookchem.com |

| CAS Number | 32835-74-8 (for S-enantiomer) | |

| Boiling Point | 132-136 °C at 25 mmHg | chemdad.com |

| Density | 1.381 g/mL at 25 °C | chemdad.com |

| Refractive Index (n20/D) | 1.4709 | chemdad.com |

Synthesis of Nitrogen-Containing Compounds

The reactivity of S-2-bromovaleric acid makes it a suitable starting material for the synthesis of various nitrogen-containing organic molecules. The carbon-bromine bond can be readily displaced by nitrogen nucleophiles, providing a direct route to incorporate nitrogen into the molecular framework while controlling the stereochemistry at the alpha-carbon.

S-2-Bromovaleric acid is a logical precursor for the synthesis of non-standard α-amino acids. One of the oldest methods for amino acid synthesis involves the SN2 substitution of an α-bromo acid with ammonia (B1221849), which directly yields the corresponding α-amino acid. pressbooks.pub Applying this method to S-2-bromovaleric acid would produce a derivative of norvaline. This approach allows for the creation of amino acids with specific side chains and defined stereochemistry. Most amino acids are synthesized from α-ketoacids, but the use of α-bromoacids provides an alternative pathway. wikipedia.org

Furthermore, the bromoacetyl functional group, which is structurally related to the reactive end of 2-bromovaleric acid, is utilized in the creation of peptide conjugates. nih.gov In this methodology, N-bromoacetyl-containing peptides react with sulfhydryl groups on carrier proteins to form stable thioether linkages. nih.gov This suggests the potential for S-2-bromovaleric acid to be used in similar bioconjugation strategies, linking it to peptides or other biomolecules to enhance their properties. researchgate.netmdpi.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry. S-2-Bromovaleric acid and its derivatives can serve as building blocks for constructing these ring systems.

Thiomorpholine-3-ones : Research has demonstrated the direct use of 2-bromovaleric acid in the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones. chemdad.comsigmaaldrich.com This application highlights its utility in combinatorial chemistry for generating libraries of heterocyclic compounds.

Pyrimidines : The synthesis of a pyrimidine (B1678525) ring typically involves the condensation of a three-carbon fragment with a reagent like urea, thiourea, or guanidine. bu.edu.eg S-2-Bromovaleric acid or its derivatives can be envisioned as the C-C-C fragment, where the carboxylic acid and the carbon bearing the bromine can be functionalized to react and form the heterocyclic ring. bu.edu.egnih.gov

Quinolines : Quinolines can be synthesized through various methods, often involving the cyclization of aniline (B41778) derivatives. nih.gov While direct use is not widely documented, the carbon skeleton of S-2-bromovaleric acid could be incorporated into precursors for quinoline (B57606) synthesis, for example, by forming a part of the side chain that undergoes cyclization to build the heterocyclic portion of the molecule. organic-chemistry.orgnih.gov

Role in the Synthesis of Specialty Chemicals

Beyond its applications in pharmaceuticals and bioactive compounds, S-2-bromovaleric acid is a valuable intermediate for the production of various specialty chemicals. guidechem.com Its bifunctional nature—possessing both a reactive halogen and a carboxylic acid—allows it to act as a versatile building block for creating molecules with specific properties for industrial and research applications.

For instance, related brominated acids have been used in materials science. 5-Bromovaleric acid has been employed to create water-soluble nanoplatelets and to functionalize nanodiamonds, demonstrating the utility of this class of compounds in nanotechnology. Additionally, 2-bromovaleric acid has been investigated for its potential as a corrosion inhibitor in metalworking fluids, showcasing an industrial application. guidechem.com The chirality of the S-2- enantiomer adds another dimension, allowing for its use in the synthesis of chiral polymers or other advanced materials where stereochemistry is crucial for the desired function.

Table 2: Summary of Synthetic Applications

| Application Area | Specific Use | Key Reaction / Role |

|---|---|---|

| Asymmetric Synthesis | Enantioselective synthesis of pharmaceuticals and bioactive compounds. | Chiral building block; stereocenter undergoes predictable SN2 inversion. |

| Nitrogen-Containing Compounds | Precursor for non-standard α-amino acids and peptide conjugates. | SN2 displacement of bromine by nitrogen nucleophiles. pressbooks.pubnih.gov |

| Construction of heterocyclic systems. | Building block for thiomorpholine-3-ones; potential fragment for pyrimidines and quinolines. chemdad.comsigmaaldrich.com | |

| Specialty Chemicals | Intermediate for materials science (e.g., functionalized nanomaterials) and industrial chemicals. | Versatile bifunctional reagent for creating molecules with specific properties. guidechem.com |

Agrochemical Intermediates (e.g., Herbicides, Pesticides)

The demand for enantiomerically pure agrochemicals has grown significantly, as research has shown that often only one enantiomer of a chiral pesticide or herbicide possesses the desired bioactivity, while the other may be inactive or contribute to environmental load. nih.govresearchgate.net S-2-Bromovaleric acid and its analogs are key chiral building blocks for synthesizing the active enantiomers of several modern herbicides.

A prominent example is the synthesis of Beflubutamid-M, the more active (S)-enantiomer of the herbicide beflubutamid. chemicalbook.com Beflubutamid is used to control broad-leaf weeds in cereal crops by inhibiting the enzyme phytoene (B131915) desaturase in the carotenoid biosynthesis pathway. chemicalbook.com Bioassays have demonstrated that the (S)-enantiomer is substantially more active than its (R)-counterpart. chemicalbook.com The synthesis of enantiomerically pure S-Beflubutamid relies on chiral intermediates. While various synthetic routes exist, a key strategy involves the use of a chiral 2-bromoalkanoic acid. For instance, a patented method describes the synthesis of S-Beflubutamid starting from (R)-2-aminobutanoic acid, which is converted to (R)-2-bromobutanoic acid. googleapis.com This chiral bromo-acid is then used in subsequent steps to build the final molecule, with stereochemical control being crucial for the synthesis. The use of (S)-2-Bromovaleric acid or its shorter-chain analog, (S)-2-bromobutanoic acid, is fundamental to creating the correct stereocenter in the final herbicidally active molecule.

| Target Agrochemical | Intermediate Class | Role of S-2-Bromovaleric Acid (or Analog) |

| S-Beflubutamid | Chiral Herbicide | Provides the essential (S)-stereocenter required for high herbicidal activity. |

| Fluvalinate | Pesticide Intermediate | The related compound, 2-bromoisovaleric acid, serves as a key intermediate in its synthesis. |

Monomers and Precursors for Polymer Chemistry

The application of S-2-Bromovaleric acid extends into the realm of materials science, where it is a subject of research for its potential use as a monomer or precursor in polymer chemistry. guidechem.com Its bifunctional nature—possessing both a carboxylic acid group and a reactive bromine atom—makes it a candidate for step-growth polymerization. These two functional groups can react independently, allowing for the formation of polyesters, polyamides, or other polymers with chiral centers regularly incorporated into the polymer backbone.

The presence of the chiral center is significant, as it can impart unique properties to the resulting polymer, such as the ability to interact with polarized light or to serve as a chiral stationary phase in chromatography. Furthermore, its structure makes it a potential linker molecule for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in catalysis, gas storage, and separation. tcichemicals.com While industrial-scale applications are still under investigation, the unique structure of S-2-Bromovaleric acid presents opportunities for creating advanced materials with specialized functions. guidechem.com

Contributions to Pharmaceutical Intermediate Synthesis (Excluding Clinical Outcomes)

In pharmaceutical development, the stereochemical purity of a drug is often critical to its efficacy and interaction with biological targets. S-2-Bromovaleric acid is an important chiral intermediate, providing a reliable source of (S)-stereochemistry for the synthesis of various active pharmaceutical ingredients (APIs). nih.gov

Key Intermediate in Specific Drug Synthesis Pathways (e.g., Levetiracetam, S-Beflubutamid)

S-2-Bromovaleric acid and its analogs are instrumental in the synthesis of specific chiral drugs.

Levetiracetam: This anti-epileptic drug is the (S)-enantiomer of etiracetam. Its synthesis requires a chiral precursor to establish the correct stereochemistry. One reported synthetic pathway utilizes (S)-2-bromobutyric acid, a close structural analog of S-2-Bromovaleric acid. The synthesis involves reacting the chiral bromo-acid with 2-pyrrolidinone (B116388) to form an intermediate which, after esterification and ammonolysis, yields Levetiracetam. This pathway highlights the utility of α-bromo acids in constructing the core structure of such pyrrolidine-based pharmaceuticals.

S-Beflubutamid: As detailed in the agrochemical section, this molecule is the herbicidally active (S)-enantiomer. The principles of asymmetric synthesis that apply to agrochemicals are equally relevant in pharmaceuticals, where a single enantiomer often provides the therapeutic effect. The synthesis of S-Beflubutamid from a chiral 2-bromoalkanoic acid precursor underscores the importance of such intermediates in creating enantiomerically pure active molecules, a central goal in both medicinal and agricultural chemistry. googleapis.com

| Target Compound | Therapeutic/Activity Class | Role of S-2-Bromoalkanoic Acid Intermediate |

| Levetiracetam | Anti-epileptic | (S)-2-bromobutyric acid is a key precursor that introduces the necessary (S)-chirality. |

| S-Beflubutamid | Herbicide | A chiral 2-bromoalkanoic acid is used to construct the enantiomerically pure (S)-form, which is responsible for the biological activity. chemicalbook.comgoogleapis.com |

Development of Nucleoside Analogs for Research Purposes

Nucleoside analogs are a critical class of therapeutic agents, widely used in antiviral and anticancer treatments. nih.govyuntsg.com Their synthesis involves the chemical modification of natural nucleosides to produce compounds that can interfere with DNA or RNA replication processes. yuntsg.com Creating a diverse library of these analogs for research and drug discovery often requires versatile and stereochemically defined building blocks. nih.gov

The synthesis of these complex molecules frequently relies on enantiomerically pure intermediates to introduce specific functionalities or chiral side-chains onto the nucleobase or sugar moiety. nih.govbohrium.com S-2-Bromovaleric acid, as a chiral molecule with a reactive alkylating group (the C-Br bond), is a valuable tool for this purpose. While specific, widely commercialized nucleoside analogs synthesized directly from S-2-Bromovaleric acid are not prominently documented, its utility lies in research and development. Chemists can use it to introduce a lipophilic (S)-2-valeric acid side chain onto a nucleobase, thereby altering the analog's solubility, membrane permeability, and interaction with target enzymes. The ability to control stereochemistry is paramount, making chiral intermediates like S-2-Bromovaleric acid essential for the rational design and synthesis of novel nucleoside analogs for biological screening.

Biochemical and Biological Research Perspectives on S 2 Bromovaleric Acid

Enzyme Inhibition and Mechanistic Elucidation

The chemical structure of S-2-Bromovaleric acid, featuring a bromine atom at the alpha-carbon, makes it a subject of interest for studies on enzyme inhibition and the elucidation of enzymatic mechanisms. Its stereochemistry and the reactive nature of the carbon-bromine bond are central to its interactions with various enzymes.

Inhibition of Bacterial Enzymes and Virulence Factors

While direct studies on the inhibition of a wide range of bacterial virulence factors by S-2-Bromovaleric acid are not extensively documented, its chemical nature as a 2-haloacid places it within a class of compounds known to interact with specific bacterial enzymes. The primary enzymes that recognize 2-haloalkanoic acids are 2-haloacid dehalogenases. These enzymes are crucial for the detoxification of halogenated compounds in some bacteria. Although the primary role of these enzymes is degradation, the interaction of S-2-Bromovaleric acid as a substrate can be considered a form of competitive inhibition for other potential substrates of these enzymes.

Anti-virulence therapies represent a promising strategy to combat bacterial infections by disarming pathogens rather than killing them, which may reduce the selective pressure for antibiotic resistance. These therapies often target bacterial virulence factors, which are essential for pathogenesis but not for bacterial survival. The inhibition of enzymes crucial for the production of toxins or the formation of biofilms are key anti-virulence strategies. While specific inhibition of virulence factors by S-2-Bromovaleric acid is not yet a major focus of research, its structural analogs, like 5-bromovaleric acid, have been used as starting materials in the synthesis of inhibitors for aminoglycoside-resistant bacteria.

Studies on Glycosylation Enzymes and Their Inhibition Kinetics

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is crucial for a wide range of biological processes. Inhibitors of glycosyltransferases, the enzymes that catalyze glycosylation, are valuable tools for studying glycan function and hold therapeutic potential. These inhibitors can be substrate analogs that compete for the active site of the enzyme.

Currently, there is a lack of specific research literature detailing the direct inhibition of glycosylation enzymes by S-2-Bromovaleric acid. The development of glycosyltransferase inhibitors often involves the design of molecules that mimic the transition state of the glycosylation reaction or act as competitive inhibitors of the donor or acceptor substrates. While S-2-Bromovaleric acid is not a typical structural mimic of glycosylation substrates, the potential for off-target effects on various enzymes cannot be entirely ruled out without specific investigation.

Substrate-Enzyme Interaction Studies and Binding Mechanisms

The interaction of S-2-Bromovaleric acid with 2-haloacid dehalogenases provides a clear model for substrate-enzyme binding and mechanistic studies. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond. The mechanism of these enzymes often involves a nucleophilic attack on the carbon atom bearing the halogen.

For L-2-haloacid dehalogenases, the reaction typically proceeds via an SN2 mechanism, involving a catalytic triad (B1167595) of amino acid residues. An aspartate residue acts as a nucleophile, attacking the α-carbon and leading to the formation of an ester intermediate with inversion of stereochemistry. A subsequent hydrolytic step, activated by other residues in the active site, cleaves this intermediate to release the 2-hydroxyalkanoic acid product.

The substrate specificity of 2-haloacid dehalogenases is influenced by the architecture of their active sites. The size and nature of the substrate's alkyl chain and the type of halogen atom determine the binding affinity and catalytic efficiency. Most 2-haloacid dehalogenases show high activity towards short-chain haloalkanoic acids (C2-C4) and often exhibit a preference for chlorinated or brominated substrates over fluorinated ones due to the higher bond strength of the carbon-fluorine bond. The enclosed nature of the active site in some dehalogenases, like those from Pseudomonas sp. YL and Xanthobacter autotrophicus GJ10, limits their specificity to small substrates.

Role in Microbial Metabolic Pathways

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The study of how microbes metabolize xenobiotic compounds like S-2-Bromovaleric acid provides insights into microbial physiology and biochemistry.

Biotransformations and Degradation Studies in Microorganisms

The primary route for the microbial degradation of S-2-Bromovaleric acid is through the action of 2-haloacid dehalogenases. These enzymes are found in various microorganisms capable of growing in environments contaminated with halogenated compounds. The enzymatic dehalogenation of S-2-Bromovaleric acid results in the formation of 2-hydroxyvaleric acid and a bromide ion. This initial step is a crucial detoxification reaction, as it removes the halogen atom, often rendering the molecule less toxic and more amenable to further metabolism.

The stereospecificity of these enzymes is a key aspect of their function. L-2-haloacid dehalogenases (L-DEX) specifically act on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids, while D-2-haloacid dehalogenases (D-DEX) convert D-2-haloalkanoic acids to L-2-hydroxyalkanoic acids. There are also dehalogenases that can act on both enantiomers. The ability of microorganisms to degrade halogenated compounds is a promising area for bioremediation applications.

Below is a table summarizing the classification and substrate characteristics of different types of 2-haloacid dehalogenases relevant to the biotransformation of compounds like S-2-Bromovaleric acid.

| Enzyme Class | Abbreviation | Substrate Specificity | Product Stereochemistry |

| L-2-haloacid dehalogenase | L-DEX | L-2-haloalkanoic acids | D-2-hydroxyalkanoic acids |

| D-2-haloacid dehalogenase | D-DEX | D-2-haloalkanoic acids | L-2-hydroxyalkanoic acids |

| DL-2-haloacid dehalogenase (inverting) | DL-DEXi | Both L- and D-2-haloalkanoic acids | Inversion of configuration |

| DL-2-haloacid dehalogenase (retaining) | DL-DEXr | Both L- and D-2-haloalkanoic acids | Retention of configuration |

Interaction with Central Carbon Metabolism (e.g., Fatty Acid Biosynthesis)

The metabolism of the 2-hydroxyvaleric acid produced from the dehalogenation of S-2-Bromovaleric acid can potentially intersect with central carbon metabolism. Short-chain fatty acids and their derivatives can be utilized by microorganisms as carbon and energy sources. The five-carbon backbone of 2-hydroxyvaleric acid could theoretically be further metabolized through pathways such as the β-oxidation cycle, which is central to fatty acid degradation.

Fatty acid biosynthesis is a fundamental anabolic pathway in all organisms. It involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. While direct studies on the interaction of S-2-Bromovaleric acid with fatty acid biosynthesis are limited, related compounds have been shown to interfere with lipid metabolism. For instance, short-chain fatty acids can be incorporated into long-chain fatty acids in bacterial membranes. It is plausible that S-2-Bromovaleric acid or its degradation products could influence fatty acid metabolism, either by being incorporated into fatty acid chains or by inhibiting enzymes involved in the pathway. However, further research is needed to elucidate the specific interactions between S-2-Bromovaleric acid and the intricate network of central carbon metabolism in microorganisms.

Fundamental Studies on Antimicrobial Mechanisms (Excluding Efficacy for Treatment)

The antimicrobial properties of fatty acids and their derivatives have been a subject of scientific inquiry, with research indicating that their primary site of action is often the bacterial cell membrane. researchgate.net While specific studies on the antimicrobial mechanisms of S-2-Bromovaleric acid are not extensively detailed in publicly available research, its chemical structure as a short-chain brominated fatty acid provides a basis for postulating its potential modes of action against microbial cells. These likely involve disruption of the cell membrane and interference with essential cellular processes.

The cell membrane is a critical barrier in microorganisms, and its disruption is a common mechanism of antimicrobial agents. nih.gov Fatty acids, in general, are known to interact with and disrupt the integrity of bacterial cell membranes. researchgate.net The lipophilic nature of S-2-Bromovaleric acid, conferred by its five-carbon chain, would facilitate its partitioning into the lipid bilayer of microbial membranes. This insertion can lead to a destabilization of the membrane structure, increasing its permeability.

The introduction of a foreign molecule like S-2-Bromovaleric acid into the cell membrane can alter its fluidity and disrupt the function of integral membrane proteins that are vital for processes such as nutrient transport and energy production. nih.gov The increased permeability can lead to the leakage of essential intracellular components, such as ions, metabolites, and even macromolecules, ultimately compromising cell viability. austinpublishinggroup.com

Table 1: Potential Effects of S-2-Bromovaleric Acid on Microbial Cell Membranes

| Potential Effect | Underlying Mechanism | Consequence for the Microbial Cell |

| Increased Membrane Permeability | Insertion of the lipophilic valeric acid chain into the lipid bilayer, disrupting packing. | Leakage of ions, ATP, and other essential cytoplasmic contents. |

| Altered Membrane Fluidity | Disruption of the ordered structure of the lipid bilayer. | Impaired function of membrane-bound proteins and transport systems. |

| Inhibition of Membrane-Bound Proteins | Direct interaction with or alteration of the lipid environment surrounding membrane proteins. | Disruption of cellular respiration and nutrient uptake. |

This table outlines the plausible, yet not empirically confirmed, interactions of S-2-Bromovaleric acid with microbial cell membranes based on the known mechanisms of other fatty acids.

Beyond its potential effects on the cell membrane, S-2-Bromovaleric acid may also exert its antimicrobial activity by interfering with various intracellular processes and enzymatic activities. The presence of a bromine atom at the alpha-carbon (C-2) position enhances the reactivity of the carboxylic acid group. This increased reactivity could facilitate the inhibition of essential microbial enzymes.

One plausible mechanism is the alkylation of nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes. This covalent modification can lead to irreversible inactivation of the enzyme, thereby disrupting critical metabolic pathways. Many enzymes involved in glycolysis, the Krebs cycle, and fatty acid biosynthesis contain such susceptible residues in their active sites.

Table 2: Postulated Modulation of Microbial Cellular Processes by S-2-Bromovaleric Acid

| Cellular Process/Target | Postulated Mechanism of Action | Potential Outcome |

| Enzyme Activity | Alkylation of active site residues by the reactive alpha-bromo group. | Inhibition of key metabolic pathways (e.g., glycolysis, protein synthesis). |

| Fatty Acid Metabolism | Competitive inhibition of enzymes involved in fatty acid biosynthesis or beta-oxidation. | Disruption of cell membrane synthesis and energy production. |

| Intracellular pH Homeostasis | Dissociation of the carboxylic acid group within the cytoplasm, releasing protons. | Acidification of the cytoplasm, leading to protein denaturation and metabolic inhibition. |

This table presents hypothetical mechanisms by which S-2-Bromovaleric acid might interfere with microbial cellular functions, derived from general principles of alpha-haloacid reactivity and fatty acid biochemistry.

Advanced Analytical Methodologies for S 2 Bromovaleric Acid and Its Derivatives in Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental in research for elucidating the molecular structure of S-2-Bromovaleric acid derivatives and for understanding the mechanisms of reactions in which they participate. These techniques provide real-time or static snapshots of molecular transformations and the presence of transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the real-time monitoring of chemical reactions involving S-2-Bromovaleric acid. nih.govmagritek.com By acquiring a series of ¹H NMR spectra at regular time intervals, researchers can track the progress of a reaction directly in the reaction vessel or in a flow system connected to the spectrometer. asahilab.co.jpmagritek.com The concentration of reactants, intermediates, and products can be determined by integrating the signals corresponding to specific protons in their molecular structures. magritek.com

For a reaction such as the esterification of S-2-Bromovaleric acid, NMR monitoring would allow for the simultaneous observation of the decrease in the signal intensity of the reactant's α-proton (adjacent to the bromine and carboxyl group) and the appearance and increase in the intensity of new signals corresponding to the protons of the newly formed ester product. asahilab.co.jp This quantitative, time-resolved data is crucial for determining reaction kinetics, identifying intermediates, optimizing reaction conditions to maximize yields, and confirming reaction endpoints without the need for sample isolation. magritek.commagritek.com The development of compact, high-performance benchtop NMR spectrometers has made this technique more accessible for direct placement in fume hoods for online reaction monitoring. magritek.comasahilab.co.jp

| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Comment |

|---|---|---|---|---|

| S-2-Bromovaleric acid | -COOH | ~10-12 | Singlet (broad) | Disappears upon esterification. |

| α-CH | ~4.2 | Triplet | Signal integral decreases as reaction proceeds. | |

| β-CH₂ | ~2.0-2.2 | Multiplet | Shifts slightly upon esterification. | |

| γ-CH₂ & δ-CH₃ | ~0.9-1.5 | Multiplet/Triplet | Experience minor shifts. | |

| Methyl 2-bromovalerate (Product) | -OCH₃ | ~3.7 | Singlet | Appears and grows in intensity. |

| α-CH | ~4.1 | Triplet | Appears at a slightly different shift than the reactant. | |

| β-CH₂ | ~1.9-2.1 | Multiplet | Shifted relative to starting material. | |

| γ-CH₂ & δ-CH₃ | ~0.9-1.5 | Multiplet/Triplet | Experience minor shifts. |

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and identifying species with unpaired electrons, such as free radicals. nih.gov In studies of reaction mechanisms involving S-2-Bromovaleric acid, particularly those initiated by radiation (e.g., gamma rays) or involving single-electron transfer processes, EPR is essential for identifying transient radical intermediates. rsc.org

If a reaction proceeds via homolytic cleavage of the carbon-bromine bond or abstraction of the α-hydrogen, an α-bromoalkyl radical (R₂Ċ-Br) could be formed. rsc.org EPR spectroscopy can detect this intermediate, and the resulting spectrum's hyperfine structure—arising from the interaction of the unpaired electron with nearby magnetic nuclei like bromine and protons—provides a unique fingerprint for its identification. rsc.org The analysis of these spectra can confirm the location of the radical center and provide insights into the delocalization of the unpaired electron onto the bromine atom. rsc.org In cases where the radical is too short-lived, spin trapping agents are used. These agents react with the transient radical to form a more stable, persistent radical adduct that can be more easily detected and characterized by EPR. nih.gov

Chromatographic Separation and Quantification Strategies

Chromatographic methods are indispensable for separating S-2-Bromovaleric acid and its derivatives from complex mixtures and for their precise quantification. The choice between gas and liquid chromatography is typically dictated by the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. gcms.cz However, S-2-Bromovaleric acid, being a polar carboxylic acid, exhibits poor chromatographic behavior, including peak tailing and low volatility, making it unsuitable for direct GC analysis. colostate.edujfda-online.com To overcome these limitations, derivatization is required to convert the polar carboxyl group into a less polar, more volatile functional group. gcms.czcolostate.edujfda-online.com

Common derivatization approaches for carboxylic acids include:

Esterification: Reaction with an alcohol (e.g., methanol (B129727) or butanol) in the presence of a catalyst like boron trifluoride (BF₃) to form methyl or butyl esters. researchgate.net

Alkylation: Using reagents like pentafluorobenzyl bromide (PFBBr) to form PFB esters. researchgate.netnih.gov This method is particularly advantageous as the resulting derivative is highly sensitive to electron capture detection (ECD) and provides characteristic mass spectra. libretexts.org

Once derivatized, the resulting ester is readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern, as well as accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Non-Volatile Derivatives

For derivatives of S-2-Bromovaleric acid that are non-volatile, thermally unstable, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. longdom.org The direct analysis of underivatized short-chain carboxylic acids by common reversed-phase (RP) LC methods is challenging due to their poor retention on C18 columns. nih.govupf.edu

Therefore, derivatization is also a key strategy in LC-MS to enhance chromatographic retention and improve ionization efficiency for mass spectrometric detection. longdom.orgnih.govresearchgate.net Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), often used with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), convert the carboxylic acid into a derivative that is more amenable to RP-LC separation and provides a strong signal in the mass spectrometer. nih.govresearchgate.netunimi.it This approach allows for the sensitive and specific quantification of S-2-Bromovaleric acid derivatives in complex matrices, such as those encountered in metabolomics or other biological research. longdom.orgunimi.it

Derivatization Chemistry for Enhanced Analytical Performance in Research

Derivatization is a chemical modification process that converts an analyte into a product with properties better suited for a given analytical method. mdpi.com For S-2-Bromovaleric acid, this is crucial for enhancing analytical performance in both GC-MS and LC-MS by addressing issues of volatility, polarity, and detector response. jfda-online.comlibretexts.org

The primary goals of derivatizing S-2-Bromovaleric acid are:

To Increase Volatility for GC Analysis: By converting the polar -COOH group into a non-polar ester (e.g., methyl ester, trimethylsilyl (B98337) ester), the intermolecular hydrogen bonding is eliminated, which significantly increases the compound's volatility and thermal stability. colostate.edusigmaaldrich.com

To Improve Chromatographic Behavior: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and better resolution in both GC and LC. colostate.edujfda-online.com

To Enhance Detector Sensitivity: Introducing specific chemical groups can dramatically improve the response of the detector. For instance, incorporating halogenated groups (e.g., via PFBBr) makes the derivative highly sensitive for GC-ECD or negative chemical ionization MS. researchgate.netlibretexts.org For LC-MS, derivatization can introduce a readily ionizable group, improving sensitivity in the mass spectrometer. longdom.orgresearchgate.net

| Reagent | Abbreviation | Reaction Type | Derivative Formed | Primary Analytical Method | Advantage |

|---|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (+ TMCS catalyst) | BSTFA + TMCS | Silylation | Trimethylsilyl (TMS) ester | GC-MS | Forms volatile and thermally stable derivatives. sigmaaldrich.com |

| Boron trifluoride / Methanol | BF₃-MeOH | Esterification | Methyl ester | GC-MS | Quantitative and creates simple, volatile esters. researchgate.net |

| Pentafluorobenzyl bromide | PFBBr | Alkylation | Pentafluorobenzyl (PFB) ester | GC-MS (ECD/NCI) | Creates highly sensitive derivative for electron capture or NCI-MS detection. researchgate.netnih.gov |

| 3-Nitrophenylhydrazine (+ EDC) | 3-NPH | Amide formation | Acylhydrazine derivative | LC-MS/MS | Improves reversed-phase retention and ionization efficiency. nih.govunimi.it |

| 2-Picolylamine (+ EDC) | 2-PA | Amide formation | Picolinyl amide | LC-MS/MS | Increases retention on C18 columns and improves MS signal. upf.edu |

Strategies for Volatility Enhancement and Improved Separation

Direct analysis of carboxylic acids like S-2-Bromovaleric acid by GC is often problematic. The high polarity of the carboxyl group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance, characterized by broad, tailing peaks. colostate.eduelementlabsolutions.com To overcome these issues, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile functional group. researchgate.netgcms.cz

Volatility Enhancement through Derivatization

The primary goal of derivatization for GC analysis is to replace the active hydrogen of the carboxyl group, thereby reducing polarity and increasing volatility. colostate.edugcms.cz Two common strategies are alkylation and silylation. libretexts.orgcolostate.edu

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, such as a methyl or ethyl ester. colostate.edu This can be achieved using reagents like diazomethane (B1218177) or by reacting the acid with an alcohol (e.g., methanol) in the presence of a catalyst like boron trifluoride (BF3). researchgate.netresearchgate.net The resulting alkyl esters are significantly more volatile and exhibit better peak shapes in GC analysis. gcms.cz

Silylation: This is a prevalent method where a silyl (B83357) group, such as a trimethylsilyl (TMS) group, replaces the active hydrogen. colostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. nih.gov Silylated derivatives are more volatile and thermally stable, making them well-suited for GC analysis. gcms.cz

| Derivatization Strategy | Reagent(s) | Derivative Formed | Key Advantage for GC Analysis |

|---|---|---|---|

| Alkylation (Esterification) | Methanol/BF₃, Diazomethane | Methyl Ester | Increased volatility, improved peak symmetry. researchgate.netgcms.cz |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | Increased volatility and thermal stability. gcms.cznih.gov |

Improved Separation of Enantiomers

As a chiral molecule, separating S-2-Bromovaleric acid from its R-enantiomer is a critical analytical task. eijppr.comnih.gov This enantioseparation is typically achieved using chiral chromatography.

Chiral Gas Chromatography (GC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz Cyclodextrin derivatives are widely used as CSPs for the separation of 2-bromo substituted carboxylic acid esters. nih.govnih.gov The choice of the specific cyclodextrin and its modifications can significantly influence the separation quality. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These methods also employ CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and anion-exchanger phases (like CHIRALPAK QN-AX and QD-AX) have shown remarkable performance in resolving acidic chiral compounds. eijppr.comchiraltech.comredalyc.org SFC, in particular, can be a powerful technique for the separation of acidic enantiomers using these types of columns. chiraltech.com

| Technique | Chiral Stationary Phase (CSP) / Selector Type | Principle of Separation | Applicability |

|---|---|---|---|

| Gas Chromatography (GC) | Cyclodextrin Derivatives (e.g., 6-TBDMS-2,3-di-O-alkyl-β-CD) | Differential inclusion complexation or external adsorption with enantiomers. nih.gov | Separation of volatile derivatives (e.g., esters) of 2-bromocarboxylic acids. nih.govnih.gov |

| HPLC / SFC | Polysaccharide Derivatives (Cellulose, Amylose) | Formation of transient diastereomeric complexes via hydrogen bonding, π-π, and dipole-dipole interactions. eijppr.com | Direct separation of acidic enantiomers. redalyc.org |

| HPLC / SFC | Anion-Exchanger (e.g., CHIRALPAK QN-AX) | Ionic exchange mechanism between the protonated chiral selector and the anionic analyte. chiraltech.com | Highly specific for the enantioseparation of acidic compounds. chiraltech.com |

Functionalization for Specific Detector Response and Quantification

Beyond improving chromatographic behavior, derivatization can be tailored to enhance the response of specific GC detectors, thereby lowering detection limits and improving quantification accuracy. researchgate.netlibretexts.org

Functionalization for Enhanced Detection

For halogenated compounds like S-2-Bromovaleric acid, the Electron Capture Detector (ECD) is particularly suitable due to its high sensitivity to electronegative atoms like bromine. researchgate.net The sensitivity can be further amplified by introducing additional electrophoric groups into the molecule through derivatization.

Pentafluorobenzyl (PFB) Esters: Reacting S-2-Bromovaleric acid with a reagent like pentafluorobenzyl bromide (PFBBr) converts it into a PFB ester. researchgate.netresearchgate.net The resulting derivative contains multiple fluorine atoms in addition to the original bromine atom, making it highly responsive to the ECD. libretexts.orgresearchgate.net This strategy significantly enhances sensitivity, allowing for trace-level analysis.

Improved Quantification

Accurate quantification relies on achieving sharp, symmetrical, and reproducible peaks. phenomenex.comnih.gov Derivatization is a key step in achieving this for polar analytes like S-2-Bromovaleric acid. nih.gov

Peak Shape and Reproducibility: By converting the acid to a less polar derivative, interactions with active sites in the GC system (e.g., the inlet liner or the column itself) are minimized. elementlabsolutions.com This leads to sharper, more symmetrical peaks, which can be integrated more accurately and reproducibly, forming the basis for reliable quantification. nih.gov

Mass Spectrometry (MS) Detection: When coupled with MS, derivatization can provide derivatives with characteristic fragmentation patterns, aiding in both identification and quantification. nih.gov For instance, silylation is a common derivatization method used for the GC-MS analysis of organic acids in biological samples, enabling robust and validated quantification protocols. nih.gov The use of derivatizing agents containing bromine can also facilitate detection in LC-MS by creating a distinct isotopic pattern. researchgate.net

| Derivatization Strategy | Target Detector | Mechanism of Enhancement | Advantage for Quantification |

|---|---|---|---|

| Esterification with Pentafluorobenzyl Bromide (PFBBr) | Electron Capture Detector (ECD) | Introduces a polyfluorinated group, a strong electrophore. libretexts.orgresearchgate.net | Dramatically increases detector sensitivity for trace analysis. researchgate.net |

| Silylation (e.g., with BSTFA) | Mass Spectrometry (MS) | Produces stable derivatives with predictable fragmentation patterns. nih.gov | Allows for reliable and validated quantification with low limits of detection. nih.gov |

| General Esterification/Silylation | Flame Ionization Detector (FID) / MS | Improves peak shape and reduces tailing by minimizing analyte adsorption. colostate.eduelementlabsolutions.com | Enhances accuracy and precision of peak integration. nih.gov |

Computational and Theoretical Investigations of S 2 Bromovaleric Acid

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reaction pathways. For S-2-Bromovaleric acid, these calculations can characterize the transition states of its reactions and determine the associated activation energies, providing a quantitative understanding of its reactivity.

Transition State Characterization and Activation Energy Determination for SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation for S-2-Bromovaleric acid. mdpi.com Computational studies on analogous α-haloketones and alkyl halides reveal key features of the SN2 transition state. mdpi.comup.ac.za In this concerted mechanism, a nucleophile attacks the carbon atom bearing the bromine, while the bromide ion departs simultaneously. mdpi.com

Quantum chemical calculations can precisely model the geometry of the transition state. For an SN2 reaction at the chiral center of S-2-Bromovaleric acid, the transition state is expected to have a trigonal bipyramidal geometry around the α-carbon. mdpi.com The incoming nucleophile and the departing bromide would occupy the axial positions, while the carboxyl group, the hydrogen atom, and the propyl group would lie in the equatorial plane.

| Reactant System | Nucleophile | Solvent (PCM) | Computational Method | Calculated Activation Energy (kcal/mol) |

| CH3Br | Cl- | Gas Phase | B3LYP/6-31+G(d,p) | 10.5 |

| CH3Br | Cl- | Acetonitrile | B3LYP/6-31+G(d,p) | 22.1 |

| CH3CH2Br | Cl- | Gas Phase | MP2/6-311+G(d,p) | 12.3 |

| CH3CH2Br | Cl- | Water | CCSD(T)/aug-cc-pVTZ | 25.8 |

Note: This table presents representative data for simple alkyl bromides to illustrate the typical range of activation energies for SN2 reactions. These values are not specific to S-2-Bromovaleric acid but serve as a scientifically informed estimation.

Stereochemical Predictions and Stereoelectronic Effects on Reactivity

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion. researchgate.net For S-2-Bromovaleric acid, this means that an SN2 reaction will produce a product with the opposite (R) configuration at the α-carbon. Quantum chemical calculations can confirm this stereochemical outcome by analyzing the geometry of the reactants, transition state, and products.